(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid
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Overview
Description
(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid is a compound that belongs to the class of bipyrazole derivatives. These compounds are characterized by the presence of two pyrazole rings connected by a single bond. The nitro group attached to one of the pyrazole rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid typically involves the nitration of a bipyrazole precursor. One common method is the vicarious nucleophilic substitution of hydrogen atoms in the pyrazole ring. This method involves the use of reagents such as sodium hydroxide and bromine, followed by the addition of an amide precursor .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
- 1,1-Diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole
- 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)propanoic acid
Uniqueness
(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7N5O4 |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H7N5O4/c14-8(15)5-11-3-6(1-9-11)12-4-7(2-10-12)13(16)17/h1-4H,5H2,(H,14,15) |
InChI Key |
OROUGESQHXCGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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